Cas no 1105209-98-0 (N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a synthetic organic compound featuring a pyridinone core substituted with a morpholine carbonyl group and a benzamide moiety. Its structure combines a rigid heterocyclic framework with functional groups that enhance binding affinity and selectivity, making it a valuable intermediate in medicinal chemistry. The morpholine carbonyl group contributes to improved solubility and pharmacokinetic properties, while the benzamide substitution offers potential for targeted interactions with biological targets. This compound is particularly relevant in the development of enzyme inhibitors or receptor modulators, where its balanced lipophilicity and hydrogen-bonding capacity are advantageous. Its synthetic versatility allows for further derivatization to optimize biological activity.
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide structure
1105209-98-0 structure
Product Name:N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide
CAS No:1105209-98-0
MF:C18H19N3O4
MW:341.361164331436
CID:5449560
PubChem ID:44062358
Update Time:2025-06-15

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide
    • 1105209-98-0
    • F2947-0971
    • AKOS024476509
    • N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
    • VU0506046-1
    • N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
    • N-[1,2-Dihydro-1-methyl-5-(4-morpholinylcarbonyl)-2-oxo-3-pyridinyl]benzamide
    • Inchi: 1S/C18H19N3O4/c1-20-12-14(17(23)21-7-9-25-10-8-21)11-15(18(20)24)19-16(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22)
    • InChI Key: SKRYGAFVDHAQJB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C(N2CCOCC2)=O)=CN(C)C1=O)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 341.13755610g/mol
  • Monoisotopic Mass: 341.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 79Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 610.8±55.0 °C(Predicted)
  • pka: 10.51±0.20(Predicted)

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Additional information on N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide

Introduction to N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide (CAS No. 1105209-98-0)

N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1105209-98-0, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a benzamide moiety linked to a dihydropyridine core, makes it a subject of intense study for its potential therapeutic applications.

The molecular framework of N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is characterized by its multifaceted functional groups. The presence of a morpholine-4-carbonyl group at the 5-position of the dihydropyridine ring introduces a unique electronic and steric environment that can influence the compound's interactions with biological targets. This structural feature is particularly intriguing for researchers exploring novel drug mechanisms.

In recent years, there has been a surge in interest regarding dihydropyridine derivatives due to their diverse pharmacological properties. Dihydropyridines are well-known for their role in cardiovascular therapy, particularly in the management of hypertension and angina pectoris. However, the exploration of these compounds beyond their traditional cardiovascular applications has opened up new avenues in drug discovery. The benzamide moiety in N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide adds another layer of complexity, suggesting potential interactions with enzymes and receptors involved in various disease pathways.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for developing new therapeutic agents. The combination of the dihydropyridine and benzamide functionalities provides a versatile platform for medicinal chemists to modify and optimize. This flexibility is crucial for designing molecules that can effectively target specific biological processes while minimizing off-target effects.

Recent studies have highlighted the importance of structure-based drug design in accelerating the discovery of novel therapeutics. Computational methods, such as molecular docking and virtual screening, have become indispensable tools in this process. These techniques allow researchers to predict the binding affinity and mode of interaction between N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide and potential biological targets. By leveraging these computational approaches, scientists can rapidly identify promising candidates for further experimental validation.

The pharmacological profile of N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is still under investigation, but preliminary findings suggest that it may exhibit properties relevant to inflammation, pain management, and neuroprotection. The ability of this compound to modulate key signaling pathways could make it a valuable candidate for treating chronic inflammatory diseases and neurological disorders.

In addition to its potential therapeutic applications, N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-y]benzamide also represents an important advancement in synthetic chemistry. The synthesis of complex molecules like this one requires meticulous planning and expertise in multi-step organic reactions. The development of efficient synthetic routes not only facilitates research but also contributes to the broader field of chemical biology by providing access to novel molecular probes.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding and utilization of compounds like N-[1-methyl]-5-(morpholine)-4-carbonyl]-2 oxo - 1 , 2 - dihydrop y ridin - 3 - y l ] ben z am ide . Researchers from various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and bioinformatics, must work together to fully harness the potential of this compound. Such collaboration ensures that all aspects of drug discovery— từ thiết kế đến thử nghiệm — are addressed comprehensively.

As our knowledge base expands and technologies evolve, the possibilities for utilizing N-[1-methyl]-5-(morpholine)-4-carbonyl]-2 oxo - 1 , 2 - dihydrop y ridin - 3 - y l ] ben z am ide become increasingly diverse. Future research may uncover new applications or reveal unexpected properties that could revolutionize how we approach disease treatment. The journey from laboratory discovery to clinical application is long and challenging but holds immense promise for improving human health.

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